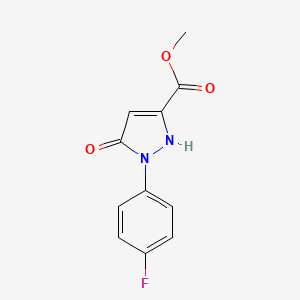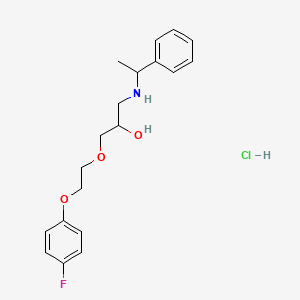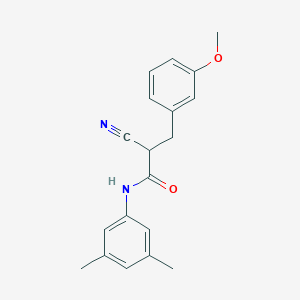
ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , also known by its chemical abbreviation EDC , is a water-soluble carbodiimide. It is typically handled as the hydrochloride salt. EDC plays a crucial role in organic synthesis and bioconjugation reactions. Its primary function lies in activating carboxylic acids for amide bond formation with primary amines. Unlike other carbodiimides, EDC offers the advantage of easy removal of the urea byproduct during the reaction, making it a preferred choice in certain applications .
Synthesis Analysis
EDC can be commercially obtained, but it can also be synthesized. One common method involves coupling ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration to yield EDC .
Molecular Structure Analysis
The molecular formula of EDC is C8H17N3 , with a molar mass of approximately 155.245 g/mol . Its chemical structure consists of an ethyl group, a carbodiimide moiety, and a dimethylaminopropyl group. The key functional group is the activated ester formed during the reaction with carboxylic acids .
Chemical Reactions Analysis
EDC acts as a carboxyl activating agent, facilitating the coupling of carboxylic acids with primary amines. The mechanism involves the creation of an activated ester leaving group. The primary amine attacks the carbonyl carbon of the acid, leading to the formation of an amide bond. EDC is widely used in peptide synthesis, protein crosslinking, and the preparation of immunoconjugates. It can also activate phosphate groups for phosphomonoester and phosphodiester formation .
Physical And Chemical Properties Analysis
Wirkmechanismus
Zukünftige Richtungen
Research on EDC continues to explore its applications in bioconjugation, drug delivery, and chemical biology. Investigating its compatibility with various biomolecules and optimizing reaction conditions will enhance its utility in diverse fields .
: Richard S. Pottorf, Peter Szeto (2001). “1-Ethyl-3-(3’-dimethylaminopropyl)carbodiimide Hydrochloride”. E-EROS Encyclopedia of Reagents for Organic Synthesis. doi: 10.1002/047084289X.re062.
Eigenschaften
IUPAC Name |
ethyl 4-[3-(dimethylamino)propylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-7-20-13(4)14(12(3)15(20)17(22)23-8-2)16(21)18-10-9-11-19(5)6/h7-11H2,1-6H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKKERLAHBHEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)
![N-[2-(diethylamino)ethyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}ethanediamide](/img/structure/B2548684.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)
![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)



![5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2548697.png)
![N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2548698.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2548702.png)
![3-(1-(1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2548703.png)

